![molecular formula C20H17FN4O3S2 B2760025 N-(3-fluoro-4-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895103-11-4](/img/structure/B2760025.png)
N-(3-fluoro-4-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17FN4O3S2 and its molecular weight is 444.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
This compound and its analogs are explored for their binding characteristics and potential as ligands for peripheral benzodiazepine receptors (PBRs), which play a significant role in the regulation of mitochondrial functions and have implications in neurodegenerative diseases, psychiatric disorders, and cancer. Studies have identified compounds with high affinity for PBRs, suggesting their utility in diagnostic imaging and therapeutic interventions. For instance, DAA1106 is highlighted for its potent and selective binding to PBRs, offering a basis for developing radioligands for positron emission tomography (PET) imaging of brain disorders (Zhang et al., 2003; Dollé et al., 2008).
Anticancer Activity
Several derivatives of the compound under discussion have been synthesized and tested for their anticancer activities across different cancer cell lines. These studies aim to establish structure-activity relationships and understand the compound's mechanism of action. For example, certain derivatives have shown potent inhibitory effects against breast cancer cell lines, indicating their potential as anticancer agents (Sraa Abu-Melha, 2021).
Antimicrobial Activity
Research into novel heterocyclic compounds incorporating thiadiazole moieties, related to the chemical structure , has revealed significant antimicrobial properties against various bacterial and fungal strains. These findings highlight the potential of such compounds in developing new antimicrobial agents to combat resistant pathogens (Nagaraju Kerru et al., 2019).
Material Science Applications
The compound and its derivatives are also explored for their photochemical and thermochemical properties, suggesting applications in dye-sensitized solar cells (DSSCs). Studies include the analysis of light harvesting efficiency and free energy of electron injection, indicating the potential of these compounds in enhancing the performance of photovoltaic devices (Y. Mary et al., 2020).
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S2/c1-12-7-8-13(9-15(12)21)23-18(26)11-29-20-22-10-17-19(24-20)14-5-3-4-6-16(14)25(2)30(17,27)28/h3-10H,11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOOQULELFCSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2759942.png)
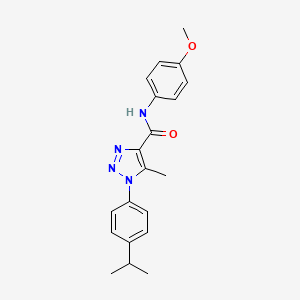
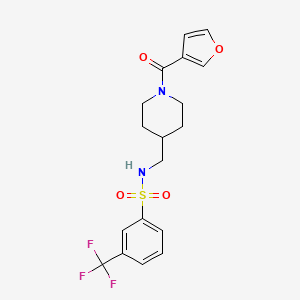
![4-[(2-Pyrazinylamino)methyl]benzenecarbonitrile](/img/structure/B2759945.png)

![2-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2759949.png)
![1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2759953.png)
![[(2R,4S)-2-Methyloxan-4-yl]methanol](/img/structure/B2759955.png)
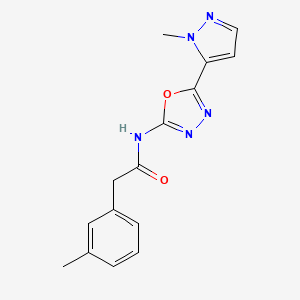
![N-(2,3-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2759958.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2759959.png)
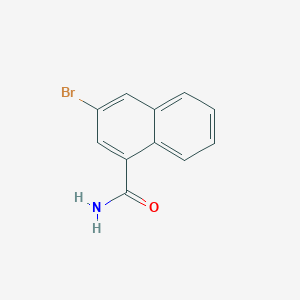
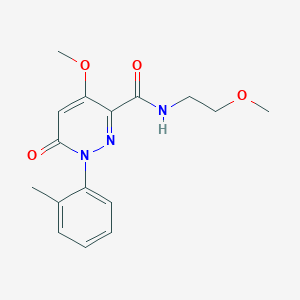
![N-(2-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2759964.png)